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molecular formula C9H11ClO3S B1591513 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride CAS No. 55661-08-0

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride

Cat. No. B1591513
M. Wt: 234.7 g/mol
InChI Key: FARJAHHRGCAAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119805B2

Procedure details

Chlorosulfonic acid (12 ml, 184 mmol) in methylene chloride (60 ml) was slowly added dropwise to a solution, cooled to 0° C., of 3,5-dimethylanisole (5 g, 36.71 mmol) in methylene chloride (60 ml) over the course of 10 min. The reaction mixture was stirred for a further 10 min and subsequently slowly added dropwise to ice-water (300 ml) and the mixture was stirred until the ice had melted. The phases were separated and the aqueous phase was extracted with methylene chloride (50 ml). The combined organic phases were washed with saturated sodium chloride solution (50 ml), dried (Na2SO4) and concentrated in vacuo. It may be noted that the ratio of anisole/chlorosulfuric acid can be reduced to 1/2.3 without losses with respect to the yield.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][C:7]1[CH:8]=[C:9]([O:14][CH3:15])[CH:10]=[C:11]([CH3:13])[CH:12]=1>C(Cl)Cl>[CH3:15][O:14][C:9]1[CH:10]=[C:11]([CH3:13])[C:12]([S:2]([Cl:1])(=[O:5])=[O:3])=[C:7]([CH3:6])[CH:8]=1

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride (50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium chloride solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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